molecular formula C19H22O3 B12295361 Gravelliferone CAS No. 21316-80-3

Gravelliferone

Cat. No.: B12295361
CAS No.: 21316-80-3
M. Wt: 298.4 g/mol
InChI Key: HEPYYVMIJBDNIM-UHFFFAOYSA-N
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Description

Gravelliferone is a naturally occurring coumarin derivative, specifically a 7-hydroxycoumarin. It is characterized by the presence of hydroxyl groups attached to the C7 position of the coumarin skeleton. This compound was first isolated from the roots of Ruta graveolens and has been identified as 3-(1′,1′-dimethylallyl)-6-(3′,3′-dimethylallyl)-umbelliferone . This compound is known for its potential biological activities, including anti-HIV properties .

Preparation Methods

Gravelliferone can be synthesized through multiple [3.3] sigmatropic rearrangements initiated by a Claisen rearrangement. This iterative procedure allows the synthesis of 3,6-disubstituted umbelliferone derivatives from umbelliferone . The reaction conditions typically involve the use of organic solvents and controlled temperatures to facilitate the rearrangement process.

Chemical Reactions Analysis

Gravelliferone undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of gravelliferone involves its interaction with specific molecular targets. In the case of its anti-HIV activity, this compound inhibits HIV reverse transcriptase and integrase, which are crucial enzymes for viral replication . This inhibition prevents the virus from replicating and spreading within the host.

Comparison with Similar Compounds

Gravelliferone is similar to other 7-hydroxycoumarins, such as umbelliferone and esculetin. its unique structure, with dimethylallyl groups at the C3 and C6 positions, distinguishes it from other coumarins.

Conclusion

This compound is a fascinating compound with significant potential in various scientific and industrial fields. Its unique structure and biological activities make it a valuable subject for further research and development.

Properties

CAS No.

21316-80-3

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

7-hydroxy-3-(2-methylbut-3-en-2-yl)-6-(3-methylbut-2-enyl)chromen-2-one

InChI

InChI=1S/C19H22O3/c1-6-19(4,5)15-10-14-9-13(8-7-12(2)3)16(20)11-17(14)22-18(15)21/h6-7,9-11,20H,1,8H2,2-5H3

InChI Key

HEPYYVMIJBDNIM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=C2C(=C1)C=C(C(=O)O2)C(C)(C)C=C)O)C

melting_point

166 - 168 °C

physical_description

Solid

Origin of Product

United States

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